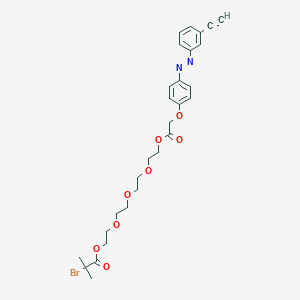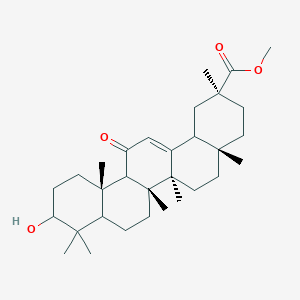
18alpha-Glycyrrhetic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18alpha-Glycyrrhetic Acid Methyl Ester is a bioactive triterpenoid derived from licorice root. It is known for its various pharmacological properties, including anti-inflammatory, anti-proliferative, and apoptotic effects on hepatic stellate cells . This compound is a methyl ester derivative of 18alpha-Glycyrrhetinic Acid, which is a metabolite of glycyrrhizic acid.
准备方法
The preparation of 18alpha-Glycyrrhetic Acid Methyl Ester typically involves the treatment of 18beta-glycyrrhizic acid with a methanolic solution of hydrochloric acid, resulting in a mixture of methyl esters of 18alpha- and 18beta-glycyrrhetinic acids . The mixture is then subjected to benzoylation, leading to the formation of methyl esters of 3-benzoyl-18alpha-glycyrrhetinic acid and 3-benzoyl-18beta-glycyrrhetinic acid. These esters are separated by chromatography on silica gel. Alkaline hydrolysis of methyl 3-benzoyl-18alpha-glycyrrhetinate yields 18alpha-Glycyrrhetinic Acid, which can be further used to synthesize its methyl ester .
化学反应分析
18alpha-Glycyrrhetic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-keto-18alpha-glycyrrhetinic acid.
Reduction: Reduction reactions can modify its functional groups, although specific conditions and reagents are not commonly detailed.
Substitution: Benzoylation is a common substitution reaction used to modify the compound.
Common reagents used in these reactions include methanolic hydrochloric acid for esterification and benzoyl chloride for benzoylation . The major products formed from these reactions include methyl esters of 18alpha-glycyrrhetinic acid and 3-keto-18alpha-glycyrrhetinic acid .
科学研究应用
18alpha-Glycyrrhetic Acid Methyl Ester has a wide range of scientific research applications:
作用机制
The mechanism of action of 18alpha-Glycyrrhetic Acid Methyl Ester involves selective inhibition of the enzyme 11-hydroxysteroid dehydrogenase 1 (11-HSD1) . This inhibition affects the conversion of cortisone to cortisol, thereby modulating the inflammatory response. Additionally, the compound exhibits anti-proliferative and apoptotic effects on hepatic stellate cells, which are involved in liver fibrosis .
相似化合物的比较
18alpha-Glycyrrhetic Acid Methyl Ester is compared with other similar compounds, such as:
18beta-Glycyrrhetinic Acid: Another stereoisomer of glycyrrhetinic acid, which also has anti-inflammatory properties but differs in its inhibition of 11-HSD1.
Carbenoxolone: A derivative of glycyrrhetinic acid used in the treatment of ulcers and inflammation.
Enoxolone: Another derivative with similar anti-inflammatory properties.
The uniqueness of this compound lies in its selective inhibition of 11-HSD1 and its specific anti-proliferative effects on hepatic stellate cells .
属性
分子式 |
C31H48O4 |
|---|---|
分子量 |
484.7 g/mol |
IUPAC 名称 |
methyl (2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20?,22?,23?,24?,27-,28+,29+,30-,31-/m1/s1 |
InChI 键 |
RMIVRCBSQPCSCQ-XMXBCSEGSA-N |
手性 SMILES |
C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OC |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


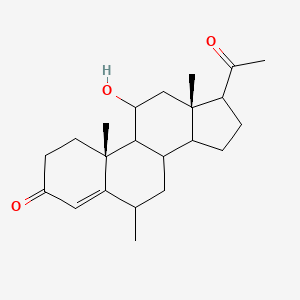
![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
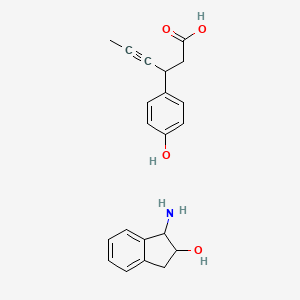
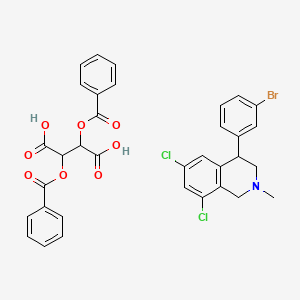
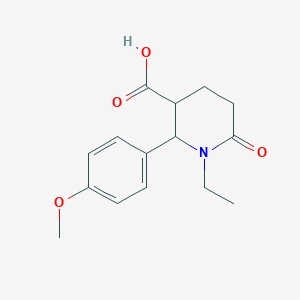
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)
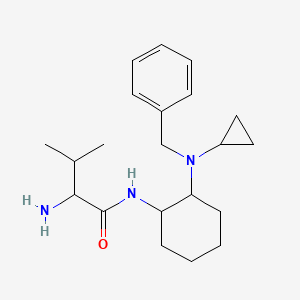
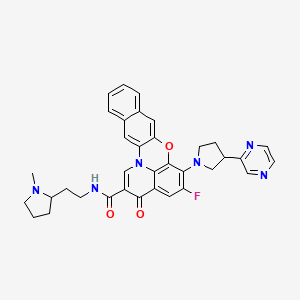
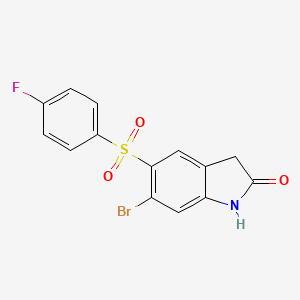
![3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
![(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol](/img/structure/B14789464.png)
